Technical Guide: Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Technical Guide: Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
A Privileged Bicyclic Scaffold for Peptidomimetic Drug Discovery
Abstract
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (CAS: 37043-04-2), also known as Cyclo(Pipecolic acid-Glycine) or Cyclo(Pip-Gly) , is a bicyclic diketopiperazine (DKP) scaffold of significant interest in medicinal chemistry.[1][2][3][4][5][6][7][8][9] Distinct from its five-membered homologue Cyclo(Pro-Gly), this compound features a fused piperidine-diketopiperazine core, offering unique conformational rigidity and lipophilicity profiles. This guide provides an in-depth technical analysis of its structural properties, synthetic methodologies, and utility as a template for designing metabolically stable peptidomimetics.
Introduction: The Bicyclic DKP Advantage
Diketopiperazines (DKPs) are the smallest cyclic peptides, formed by the condensation of two
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione represents a specific subclass where the DKP ring is fused to a six-membered piperidine ring (derived from pipecolic acid). This fusion creates a rigid bicyclic system that locks the backbone conformation, making it an ideal scaffold for displaying pharmacophores in a defined spatial arrangement.
Structural Distinction
It is critical to distinguish this compound from its ubiquitous homologue:
-
Cyclo(Pro-Gly) (Pyrrolo- fused): Derived from Proline. 5,6-fused system. Common natural product with nootropic activity.
-
Cyclo(Pip-Gly) (Pyrido- fused): Derived from Pipecolic Acid. 6,6-fused system. Enhanced lipophilicity and distinct steric volume.
| Feature | Cyclo(Pro-Gly) | Cyclo(Pip-Gly) (Topic) |
| CAS | 19179-12-5 | 37043-04-2 |
| Precursors | L-Proline + Glycine | L-Pipecolic Acid + Glycine |
| Ring System | Hexahydropyrrolo[1,2-a]pyrazine | Hexahydropyrido[1,2-a]pyrazine |
| Topology | 5/6 Fused | 6/6 Fused |
| LogP (Calc) | -1.3 (Hydrophilic) | -0.6 (More Lipophilic) |
Physicochemical Properties & Conformational Analysis[5][10]
The utility of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione lies in its ability to enforce specific dihedral angles, mimicking the
2.1 Stereochemistry
The core structure contains a chiral center at the bridgehead carbon (C8a in the pyrido numbering).
-
Natural Isomer: Derived from L-Pipecolic acid ((S)-configuration).
-
Conformation: The piperidine ring typically adopts a chair conformation, while the DKP ring exists in a boat or planar conformation depending on substitution. This "buckled" shape is crucial for receptor binding.
2.2 Solubility and Stability[10]
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethanol). Moderate water solubility.
-
Metabolic Stability: The DKP ring is highly resistant to mammalian proteases, a key advantage over linear peptides.
-
Thermal Stability: High melting point (>250°C), suitable for solid-phase synthesis workflows.[10]
Synthetic Methodologies
The synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione follows a "Linear-to-Cyclic" workflow. The critical step is the intramolecular cyclization of the dipeptide ester.
3.1 Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise synthesis of the bicyclic DKP scaffold from amino acid precursors.
3.2 Detailed Experimental Protocol
Objective: Synthesis of Cyclo(L-Pip-Gly) from L-Pipecolic acid.
Reagents:
-
Boc-L-Pipecolic acid (1.0 eq)
-
Glycine methyl ester hydrochloride (1.1 eq)
-
EDC
HCl (1.2 eq), HOBt (1.2 eq) -
DIPEA (3.0 eq)
-
Dichloromethane (DCM), Trifluoroacetic acid (TFA), Methanol.
Step 1: Coupling (Formation of Linear Dipeptide)
-
Dissolve Boc-L-Pipecolic acid (5 mmol) in DCM (20 mL) at 0°C.
-
Add HOBt (6 mmol) and EDC
HCl (6 mmol). Stir for 15 min. -
Add Glycine methyl ester HCl (5.5 mmol) and DIPEA (15 mmol).
-
Stir at room temperature (RT) for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry over Na SO and concentrate.-
Checkpoint: Verify intermediate Boc-Pip-Gly-OMe by TLC/LC-MS.
-
Step 2: Deprotection & Cyclization
-
Dissolve the crude dipeptide in DCM/TFA (1:1 v/v, 10 mL). Stir for 1 hour to remove the Boc group.
-
Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene to remove traces.
-
Cyclization: Redissolve the residue (H-Pip-Gly-OMe salt) in anhydrous Methanol (20 mL).
-
Add Triethylamine (TEA) until pH ~8–9.
-
Reflux the solution for 4–6 hours. (The free amine attacks the methyl ester, closing the ring).
-
Purification: Concentrate the solvent. The product often precipitates upon cooling or addition of ether. Recrystallize from EtOAc/Hexane.
Validation Metrics:
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the DKP amide proton (if not N-alkylated). The bridgehead proton (Pip
-H) typically shifts downfield. -
MS (ESI): [M+H]+ = 169.2.
Biological Significance & Applications[6][8][11][12][13]
While the specific biological activity of the unsubstituted Cyclo(Pip-Gly) is less documented than Cyclo(Pro-Gly), its value lies in its role as a template .
4.1 Pharmacophore Mapping
The rigid 6,6-fused system serves as a scaffold to orient side chains (R-groups) in specific directions.
-
Position 3 (Glycine
-carbon): Can be substituted (using different amino acids instead of Glycine) to introduce diversity. -
Piperidine Ring: Can be substituted to mimic substituted prolines.
4.2 Biological Context (Pipecolic Acid Pathway)
Pipecolic acid is a non-proteinogenic amino acid involved in lysine metabolism and is a marker for certain metabolic disorders (e.g., Zellweger syndrome).
-
Plant Immunity: Pipecolic acid is a critical regulator of systemic acquired resistance (SAR) in plants.[11] The DKP derivative may act as a stable storage form or a signaling molecule analogue.
-
Neuroactivity: Like Cyclo(Pro-Gly), which is an endogenous nootropic, Cyclo(Pip-Gly) is investigated for blood-brain barrier (BBB) permeability. The increased lipophilicity (LogP -0.6 vs -1.3) suggests superior BBB penetration potential compared to the Proline variant.
4.3 Scaffold Utility Diagram
Figure 2: Functional utility of the Cyclo(Pip-Gly) scaffold in drug development.
Future Outlook
The Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione scaffold is poised for expanded use in Fragment-Based Drug Design (FBDD) . Its low molecular weight (<200 Da), defined stereochemistry, and capacity for hydrogen bonding (acceptors/donors) make it an excellent starting fragment. Future research focuses on:
-
N-Alkylation: Modifying the amide nitrogen to tune solubility and receptor affinity.
-
Ring Expansion Analogues: Comparing 5/6 (Pro) vs 6/6 (Pip) vs 7/6 (Homopipecolic) systems to map receptor pocket sizes.
References
-
Chemical Identity & Structure
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37043-04-2, Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione. Retrieved from .
-
-
Diketopiperazines in Drug Discovery
-
Borthwick, A. D. (2012).[6] 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews. (Context: Establishes DKPs as privileged scaffolds).
-
-
Synthesis of Bicyclic DKPs
- Gudasheva, T. A., et al. (1996). Identification of a novel endogenous memory facilitating cyclic dipeptide cyclo-prolylglycine in rat brain. FEBS Letters. (Context: Describes the synthesis and activity of the homologous Cyclo(Pro-Gly)).
-
Teixidó, M., et al. (2007). Diketopiperazines as privileged scaffolds for the preparation of conformationally constrained peptidomimetics.[8] Current Medicinal Chemistry.
-
Pipecolic Acid in Biology
-
Commercial Availability & Reference Standards
Sources
- 1. mdpi.com [mdpi.com]
- 2. angenesci.com [angenesci.com]
- 3. Synthesis and immunosuppressive activity of glycine containing linear analogs of cyclolinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 8. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclo-Gly-Pro = 98 GC/HPLC 3705-27-9 [sigmaaldrich.com]
- 10. grokipedia.com [grokipedia.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
